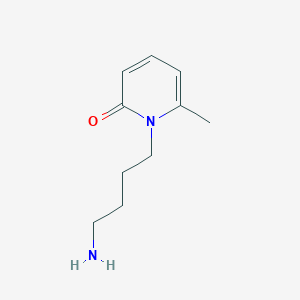
1-(4-アミノブチル)-6-メチル-1,2-ジヒドロピリジン-2-オン
説明
Agmatine, also known as 1-(4-Aminobutyl)guanidine, is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain .
Synthesis Analysis
For the purpose of obtaining a creatinine-specific antibody, a creatinine derivative with 4-aminobutyl, which was served as a linker for preparing the creatinine–bovine serum albumin (BSA) conjugate, was synthesized from 4-benzylaminobutan-1-ol in 8 steps .
Molecular Structure Analysis
The exact molecular structure of Agmatine is still being investigated. Some of the biochemical mechanisms discovered so far concern Agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .
Chemical Reactions Analysis
The chemical modification of peptides or proteins prior to MS-analysis is generally carried out for any of three purposes: (1) to attach an affinity handle to purify a subset of the proteome, (2) to incorporate stable isotope labels for relative quantification of two or more samples, and/or (3) to modify the physiochemical properties of peptides and proteins to improve them as MS analytes .
科学的研究の応用
代謝研究における同位体標識
同位体標識は、代謝経路の研究において重要な技術となっています。 この化合物は、アグマチンなどの生物学的に重要な分子の同位体標識バージョンを作成するために使用できます 。これらの標識化合物は、核磁気共鳴 (NMR) または質量分析と組み合わせて使用され、代謝過程の詳細な追跡と理解を可能にします。
神経伝達物質研究
アグマチンは、この化合物の誘導体であり、潜在的な新しい神経伝達物質として同定されています 。この発見は、神経伝達における役割、受容体との相互作用、神経機能全体への影響に関する広範な研究の道を開きます。
薬理学的用途
この化合物の誘導体は、抗うつ作用、鎮痛作用、抗不安作用、抗炎症作用を示し、薬理学において有望視されています 。これらの特性は、高血圧、虚血、糖尿病、その他の心臓血管疾患などの疾患の治療における潜在的な治療的用途を示唆しています。
生化学的経路分析
生化学において、この化合物は、細胞機能において重要な経路であるポリアミン生合成に関与するアグマチンを合成するために使用できます 。これらの経路を理解することで、がん研究や治療において重要な細胞の成長、増殖、死に関する洞察が得られます。
分析化学技術
N-(4-アミノブチル)-N-エチルイソルーミノール (ABEI) などのこの化合物の誘導体は、分析目的で化学発光反応に使用されてきました 。これらの反応は、さまざまな分析物の高感度検出システムを開発する上で価値があり、バイオアッセイや診断検査の能力を高めます。
創薬と内部標準
この化合物の誘導体は、薬物の薬物動態と生体分布を研究するために使用できます 。薬物または内部標準の標識バージョンを作成することにより、研究者は、薬物開発および治療モニタリングにおいて重要な、生物系における薬物濃度と分布を正確に測定できます。
作用機序
Target of Action
The primary target of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these multiple molecular targets .
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . The targets include neurotransmitter receptors and receptor ionophores such as Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can be used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry to study the pharmacokinetics and bio-distribution of Agmatine and its metabolites in vitro and in vivo .
Action Environment
The action environment of Agmatine is influenced by various factors. It’s worth noting that the physiological relevance of Agmatine’s actions were questioned given the high concentrations required
将来の方向性
生化学分析
Biochemical Properties
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to modify neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . The compound interacts with α-2-adrenergic and imidazoline receptors, suggesting its potential role as a neurotransmitter . Additionally, it can inhibit nitric oxide production by depressing inducible nitric oxide synthase activity .
Cellular Effects
The effects of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one on various cell types and cellular processes are profound. It has been found to be neuroprotective in different excitotoxic and ischemic neurological diseases . The compound can reduce vascular permeability in the brain and induce gastric protection in ischemic-injury models . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with neurotransmitter receptors and ion channels .
Molecular Mechanism
At the molecular level, 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one exerts its effects through multiple mechanisms. It binds to neurotransmitter receptors such as nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors . The compound also modulates ion channels and inhibits nitric oxide synthesis . These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one change over time. The compound’s stability and degradation have been studied, showing that it remains stable under physiological conditions . Long-term effects on cellular function have been observed, including sustained neuroprotective effects and modulation of neurotransmitter systems . These findings highlight the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory properties . At higher doses, it can cause adverse effects such as respiratory irritation and toxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is involved in several metabolic pathways. It is synthesized from the decarboxylation of L-arginine by the enzyme arginine decarboxylase . The compound is further metabolized by agmatinase into urea and putrescine, which are precursors for polyamine biosynthesis . These metabolic pathways highlight the compound’s role in regulating cellular metabolism and polyamine levels.
Transport and Distribution
The transport and distribution of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one within cells and tissues involve specific transporters and binding proteins. In brain mitochondria, the compound is transported by an electrophoretic mechanism requiring high membrane potential values . This transport mechanism differs from that in liver mitochondria, suggesting tissue-specific transport pathways . The compound’s distribution within cells is influenced by its interactions with neurotransmitter receptors and ion channels .
Subcellular Localization
The subcellular localization of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one affects its activity and function. The compound is found in synaptic vesicles, co-localized with classical neurotransmitters such as glutamate and vasopressin . It can be released by calcium-dependent depolarization, indicating its role as a neuromodulator . The compound’s localization in specific cellular compartments is directed by targeting signals and post-translational modifications .
特性
IUPAC Name |
1-(4-aminobutyl)-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOGGCLRXOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


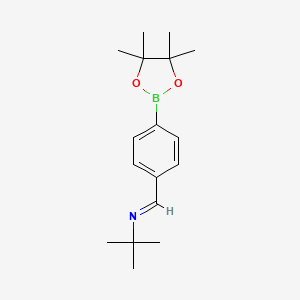
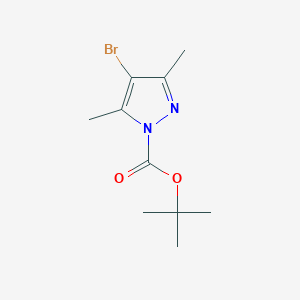

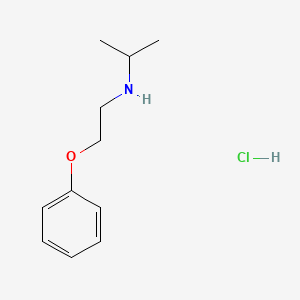
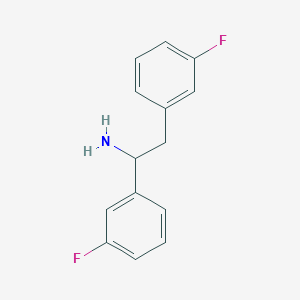

![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
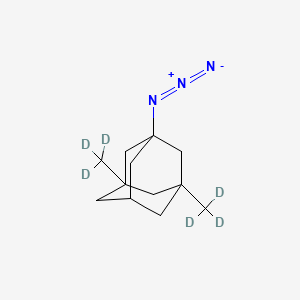
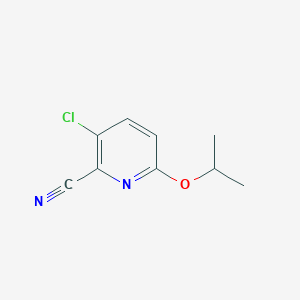
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)
![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)
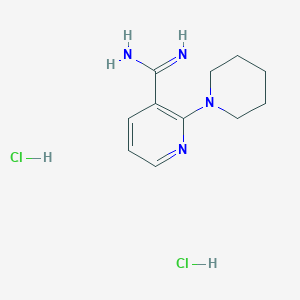
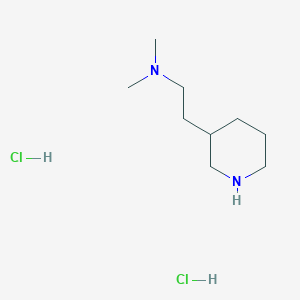
![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)
